molecular formula C16H12BrF6N3O2 B11826547 isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate

isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate

Cat. No.: B11826547
M. Wt: 472.18 g/mol
InChI Key: KDZWTGYCFWOXMR-WUXMJOGZSA-N
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Description

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate is a synthetic organic compound It features a triazole ring, a bromoacrylate moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the triazole ring.

    Bromoacrylate Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bromoacrylate moiety.

    Reduction: Reduction reactions could target the bromoacrylate group, potentially converting it to a different functional group.

    Substitution: The bromine atom in the bromoacrylate moiety is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions could result in various substituted acrylates.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group could enhance binding affinity and selectivity, while the triazole ring may contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl (E)-3-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate: Similar structure but with dichlorophenyl instead of trifluoromethylphenyl.

    Isopropyl (E)-3-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate: Similar structure but with dimethylphenyl instead of trifluoromethylphenyl.

Uniqueness

The presence of the trifluoromethyl groups in isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate makes it unique. These groups can significantly influence the compound’s chemical and biological properties, such as increasing lipophilicity and metabolic stability.

Properties

Molecular Formula

C16H12BrF6N3O2

Molecular Weight

472.18 g/mol

IUPAC Name

propan-2-yl (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoate

InChI

InChI=1S/C16H12BrF6N3O2/c1-8(2)28-14(27)12(17)6-26-7-24-13(25-26)9-3-10(15(18,19)20)5-11(4-9)16(21,22)23/h3-8H,1-2H3/b12-6+

InChI Key

KDZWTGYCFWOXMR-WUXMJOGZSA-N

Isomeric SMILES

CC(C)OC(=O)/C(=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/Br

Canonical SMILES

CC(C)OC(=O)C(=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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